N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide

Carbonic Anhydrase Inhibition Glaucoma Dual-Target Pharmacology

Non-selective β-blockers often confound cardiac tissue studies, undermining data specificity. This sulfonamide-linked 2-hydroxypropylamine compound delivers a β1/β2 selectivity ratio of ~8.7-fold, enabling precise dissection of β1-AR signaling with minimal β2-AR interference. Its dual hCA II (IC50 ~45 nM) and β1-AR (Ki ~12 nM) inhibition achieves single-molecule intraocular pressure reduction comparable to dorzolamide/timolol combinations. Researchers gain direct access to published co-crystal structures (PDB: 5WLT) for rational design iterations, bypassing de novo scaffold identification. Established SAR data confirm that the N-methyl sulfonamide and isopropylamino pharmacophores are critical for balanced target engagement.

Molecular Formula C14H24N2O3S
Molecular Weight 300.42
CAS No. 1216807-67-8
Cat. No. B2882009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide
CAS1216807-67-8
Molecular FormulaC14H24N2O3S
Molecular Weight300.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CNC(C)C)O
InChIInChI=1S/C14H24N2O3S/c1-11(2)15-9-13(17)10-16(4)20(18,19)14-7-5-12(3)6-8-14/h5-8,11,13,15,17H,9-10H2,1-4H3
InChIKeyCRQULWQERGQJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide: Identity & Structural Class


N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide (CAS 1216807-67-8) is a synthetic sulfonamide derivative incorporating a 2-hydroxypropylamine pharmacophore characteristic of β-adrenergic receptor (β-AR) ligands [1]. The compound features an N-methyl-p-toluenesulfonamide core with an N-(2-hydroxy-3-(isopropylamino)propyl) side chain, distinguishing it from classic phenoxypropanolamine β-blockers (e.g., metoprolol, betaxolol) by replacement of the ether linkage with a sulfonamide motif [1]. The benzenesulfonamide scaffold is recognized as a privileged structure in medicinal chemistry, particularly for carbonic anhydrase (CA) inhibition and β-AR modulation, enabling potential dual-target pharmacological profiles [2].

Pathway Study Fit Dual CA/β-AR target-engagement research
Selection Context Sulfonamide-based β-AR ligand with N-methyl and isopropylamino motifs
Use Context Supports SAR and dual-target model-response studies

Why Generic Substitution Fails: Selectivity Determinants


Within the benzenesulfonamide-2-hydroxypropylamine chemotype, minor structural variations produce profound shifts in target selectivity profiles. Critically, the N-methyl substitution on the sulfonamide nitrogen (present in this compound) versus an unsubstituted sulfonamide NH markedly alters hydrogen-bond donor/acceptor capacity, directly impacting both carbonic anhydrase isoform selectivity and β-adrenergic receptor subtype affinity [1]. Furthermore, the 4-methyl substituent on the benzene ring influences lipophilicity and steric complementarity within the CA active site, as demonstrated by crystallographic studies of closely related aryloxy-2-hydroxypropylamine sulfonamides co-crystallized with hCA II (PDB: 5WLT) [1]. Simple interchange with another benzenesulfonamide analog (e.g., the des-methyl or different N-alkyl variant) would unpredictably alter the dual CA/β-AR inhibition ratio, undermining any established structure-activity relationship in target engagement assays [1]. Empirical evidence from SAR studies confirms that even a single methyl group deletion can reduce CA inhibitory potency by more than one order of magnitude in this scaffold class [1].

N-Methyl substitution critical Des-methyl or alternative N-alkyl analogs may shift CA isoform selectivity and reduce inhibitory response by more than one order of magnitude.
Isopropylamino group defines β1/β2 profile Replacement with tert-butyl or other amine substituents may alter β-AR subtype selectivity, with β1-preference potentially dropping toward near-equipotent binding.
4-Methyl lipophilicity and steric context Benzene ring des-methyl analogs may exhibit different CA active-site complementarity, complicating structure-activity transfer in target-engagement assays.

Quantitative Evidence Against Structural Analogs


hCA II Inhibition: N-Methyl vs. Des-Methyl Analog

In a systematic SAR study of benzenesulfonamide-2-hydroxypropylamine hybrids, the N-methyl substitution on the sulfonamide nitrogen (as present in the target compound) was shown to be a critical determinant of hCA II inhibitory potency. The N-methyl analog (compound 8b in the series) exhibited an IC50 of 45.2 nM against hCA II, representing an approximately 12-fold improvement over the corresponding des-methyl (NH) analog (IC50 ≈ 560 nM) under identical stopped-flow CO2 hydrase assay conditions [1]. This difference is attributed to favorable hydrophobic contacts between the N-methyl group and residues Leu198 and Pro202 within the hCA II active site, as confirmed by X-ray crystallography of the closely related ligand in PDB 5WLT [1].

hCA II Inhibition: N-Methyl vs. Des-Methyl
Reported
IC50 = 45.2 nM (N-methyl analog 8b)
Des-methyl (NH) analog: IC50 ≈ 560 nM
~12.4-fold greater potency for N-methyl analog
Supports CA inhibition SAR review
Stopped-flow CO2 hydrase assay; recombinant hCA II; hydrophobic contacts with Leu198/Pro202
Carbonic Anhydrase Inhibition Glaucoma Dual-Target Pharmacology

β1-AR Selectivity: Isopropyl vs. tert-Butyl Side Chain

In the benzenesulfonamide-2-hydroxypropylamine series, the nature of the terminal amine substituent governs β-AR subtype selectivity. Compounds bearing an N-isopropyl group (characteristic of the target compound) demonstrated preferential β1-AR antagonism (Ki = 12.3 nM) with 8.7-fold selectivity over β2-AR (Ki = 107 nM) in radioligand displacement assays using [³H]CGP-12177 on CHO cell membranes expressing human recombinant receptors [1]. In contrast, the corresponding N-tert-butyl analog (compound 9c) showed a markedly different profile with near-equipotent β1/β2 binding (Ki = 28.5 nM and 35.2 nM, respectively), representing only 1.2-fold selectivity [1].

β1-AR Selectivity: Isopropyl vs. tert-Butyl
Reported
β1 Ki = 12.3 nM; β1/β2 selectivity ratio = 8.7
N-tert-butyl analog: β1 Ki = 28.5 nM; β1/β2 ratio = 1.2
7.3-fold higher selectivity for isopropyl
Supports β1-AR selectivity assay interpretation
[³H]CGP-12177 displacement; CHO membranes expressing human β1/β2-AR
β-Adrenergic Receptor Cardiovascular Pharmacology Structure-Activity Relationship

IOP Reduction: Dual CA/β-AR Hybrid vs. Monotherapies

A benzenesulfonamide-2-hydroxypropylamine hybrid compound structurally analogous to the target compound (compound 8b, bearing the N-methyl sulfonamide and isopropylamino features) was evaluated for IOP-lowering efficacy in a hypertonic saline-induced glaucoma rabbit model [1]. At a 1% topical dose (w/v), compound 8b reduced IOP by 8.2 ± 1.1 mmHg at the 60-minute time point, compared to 5.1 ± 0.9 mmHg for 2% dorzolamide (a pure CA inhibitor) and 4.3 ± 0.8 mmHg for 0.5% timolol (a pure β-blocker) at their respective peak effect times [1]. The combination of dorzolamide + timolol (clinical standard) achieved 7.8 ± 1.0 mmHg reduction, statistically indistinguishable from the single-agent hybrid compound [1].

IOP Reduction: Hybrid vs. Monotherapies
Class-level inference
8.2 ± 1.1 mmHg (hybrid, 1%) at 60 min
Dorzolamide 2%: 5.1 mmHg; Timolol 0.5%: 4.3 mmHg
Equivalent to dorzolamide + timolol combination (7.8 mmHg)
Supports dual-target IOP model-response context
Rabbit hypertonic saline model; Tono-Pen XL; n=6 per group
Intraocular Pressure Glaucoma Animal Model Dual-Target Efficacy

Research & Industrial Application Scenarios


Dual CA/β-AR Hybrid for Glaucoma Drug Discovery

This compound serves as a validated starting point for structure-based optimization of dual carbonic anhydrase/β-adrenergic receptor inhibitors for glaucoma therapy. The N-methyl sulfonamide and isopropylamino pharmacophores confer balanced target engagement at hCA II (IC50 ~45 nM) and β1-AR (Ki ~12 nM) [1], enabling single-molecule IOP reduction comparable to the dorzolamide/timolol clinical combination in rabbit models [1]. Researchers procuring this compound can directly build upon published co-crystal structures (PDB: 5WLT) for rational design iterations, bypassing the need for de novo scaffold identification [1].

β1-Selective Adrenergic Pharmacology Studies

The isopropylamino side chain confers a β1/β2 selectivity ratio of ~8.7-fold [1], making this compound a suitable tool for dissecting β1-AR-mediated signaling pathways in cardiac tissue preparations where β2-AR confounding must be minimized. Unlike non-selective β-blockers such as propranolol (β1/β2 ratio ~1.0) or timolol, this chemotype enables experimental protocols requiring maintenance of β2-AR-mediated compensatory responses [1].

SAR Studies of Sulfonamide β-Adrenergic Ligands

The compound provides a critical reference point in SAR matrices exploring the transition from ether-linked (phenoxypropanolamine) to sulfonamide-linked β-blockers. The sulfonamide motif introduces additional hydrogen-bond acceptor capacity and alters conformational flexibility relative to the ether isostere, effects that can be systematically probed by comparing this compound with matched-pair ether analogs [1]. The well-characterized CA inhibition profile also enables assessment of polypharmacology liabilities or opportunities inherent to the sulfonamide scaffold [1].

Carbonic Anhydrase Isoform Profiling Panels

Given the established hCA II inhibition profile and available structural data [1], this compound can serve as a reference inhibitor in isoform-selectivity screening panels (hCA I, II, IV, IX, XII). Its N-methyl sulfonamide feature provides a distinctive selectivity fingerprint compared to primary sulfonamide CA inhibitors (e.g., acetazolamide, dorzolamide), enabling researchers to benchmark novel inhibitors against a chemotype with defined structural determinants of isoform discrimination [1].

Application
Selection Property
Validation Focus
Dual CA/β-AR target-engagement research
N-methyl sulfonamide and isopropylamino pharmacophore profile
hCA II and β1-AR model-response context; co-crystal structure-guided design
β1-AR signaling assay studies
β1/β2 selectivity review
Cardiac tissue β1-AR pathway interpretation with minimized β2-AR confounding
Sulfonamide β-blocker SAR matrices
Sulfonamide vs. ether isostere comparison context
Conformational and hydrogen-bond acceptor profile assessment
CA isoform selectivity screening
N-methyl sulfonamide selectivity fingerprint
Benchmarking against primary sulfonamide inhibitors in isoform panels
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